molecular formula C8H16ClNO2 B15300486 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride

7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B15300486
M. Wt: 193.67 g/mol
InChI Key: HLEGBAOXYDWSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the spirocyclic family, which is characterized by a unique structure where two rings are connected through a single atom. The presence of nitrogen and oxygen atoms in the structure makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as lithium hydroxide (LiOH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry and continuous processing can enhance the efficiency and yield of the production process. These methods also help in minimizing the need for chromatographic purifications, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydrogenated forms of the compound .

Scientific Research Applications

7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms. This unique combination of features makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

7-(methoxymethyl)-5-oxa-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-10-3-7-2-8(11-4-7)5-9-6-8;/h7,9H,2-6H2,1H3;1H

InChI Key

HLEGBAOXYDWSLV-UHFFFAOYSA-N

Canonical SMILES

COCC1CC2(CNC2)OC1.Cl

Origin of Product

United States

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